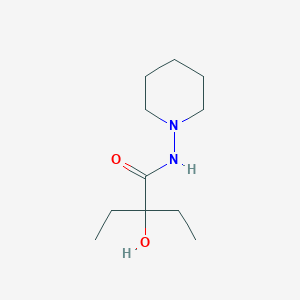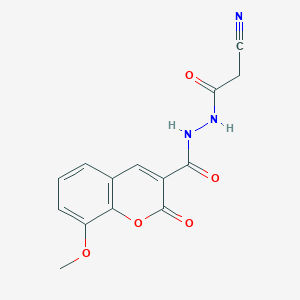![molecular formula C25H24FN3O5S B15008084 ethyl 2-{[(3-fluorophenyl)carbonyl]amino}-3-[(4-methoxyphenyl)carbamoyl]-4,7-dihydrothieno[2,3-c]pyridine-6(5H)-carboxylate](/img/structure/B15008084.png)
ethyl 2-{[(3-fluorophenyl)carbonyl]amino}-3-[(4-methoxyphenyl)carbamoyl]-4,7-dihydrothieno[2,3-c]pyridine-6(5H)-carboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Ethyl 2-{[(3-fluorophenyl)carbonyl]amino}-3-[(4-methoxyphenyl)carbamoyl]-4,7-dihydrothieno[2,3-c]pyridine-6(5H)-carboxylate is a complex organic compound with potential applications in various scientific fields. This compound features a thieno[2,3-c]pyridine core, which is a bicyclic structure containing both sulfur and nitrogen atoms. The presence of fluorophenyl and methoxyphenyl groups adds to its chemical diversity and potential reactivity.
Vorbereitungsmethoden
The synthesis of ethyl 2-{[(3-fluorophenyl)carbonyl]amino}-3-[(4-methoxyphenyl)carbamoyl]-4,7-dihydrothieno[2,3-c]pyridine-6(5H)-carboxylate typically involves multiple steps, starting from commercially available precursors. The synthetic route may include the following steps:
Formation of the thieno[2,3-c]pyridine core: This can be achieved through a cyclization reaction involving a suitable precursor containing sulfur and nitrogen atoms.
Introduction of the fluorophenyl group: This step may involve a coupling reaction, such as Suzuki-Miyaura coupling, using a fluorophenyl boronic acid or ester.
Introduction of the methoxyphenyl group: Similar to the fluorophenyl group, this can be introduced using a coupling reaction with a methoxyphenyl boronic acid or ester.
Esterification: The final step involves the esterification of the carboxylic acid group to form the ethyl ester.
Industrial production methods would likely involve optimization of these steps to maximize yield and minimize costs, potentially using continuous flow chemistry techniques.
Analyse Chemischer Reaktionen
Ethyl 2-{[(3-fluorophenyl)carbonyl]amino}-3-[(4-methoxyphenyl)carbamoyl]-4,7-dihydrothieno[2,3-c]pyridine-6(5H)-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, potentially leading to the formation of oxidized derivatives.
Reduction: Reduction reactions using reagents like lithium aluminum hydride or hydrogen gas in the presence of a catalyst can reduce certain functional groups within the molecule.
Substitution: The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions, depending on the reagents and conditions used.
Common reagents and conditions for these reactions include:
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenation using bromine or chlorine in the presence of a catalyst.
Wissenschaftliche Forschungsanwendungen
Chemistry: The compound can be used as a building block for the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: It may serve as a probe or ligand in biochemical studies, helping to elucidate the function of certain proteins or enzymes.
Medicine: The compound could be investigated for its potential therapeutic effects, particularly if it exhibits activity against specific biological targets.
Industry: It may find applications in the development of new materials or as an intermediate in the synthesis of other valuable compounds.
Wirkmechanismus
The mechanism of action of ethyl 2-{[(3-fluorophenyl)carbonyl]amino}-3-[(4-methoxyphenyl)carbamoyl]-4,7-dihydrothieno[2,3-c]pyridine-6(5H)-carboxylate would depend on its specific application. In a biological context, the compound may interact with specific molecular targets, such as enzymes or receptors, through non-covalent interactions like hydrogen bonding, hydrophobic interactions, and van der Waals forces. These interactions can modulate the activity of the target protein, leading to a biological response.
Vergleich Mit ähnlichen Verbindungen
Ethyl 2-{[(3-fluorophenyl)carbonyl]amino}-3-[(4-methoxyphenyl)carbamoyl]-4,7-dihydrothieno[2,3-c]pyridine-6(5H)-carboxylate can be compared with other compounds containing similar structural motifs, such as:
Thieno[2,3-c]pyridine derivatives: These compounds share the same bicyclic core and may exhibit similar chemical reactivity and biological activity.
Fluorophenyl-containing compounds: The presence of a fluorophenyl group can influence the compound’s reactivity and biological properties.
Methoxyphenyl-containing compounds: The methoxy group can affect the compound’s electronic properties and its interactions with biological targets.
The uniqueness of this compound lies in the combination of these structural features, which can result in distinct chemical and biological properties.
Eigenschaften
Molekularformel |
C25H24FN3O5S |
|---|---|
Molekulargewicht |
497.5 g/mol |
IUPAC-Name |
ethyl 2-[(3-fluorobenzoyl)amino]-3-[(4-methoxyphenyl)carbamoyl]-5,7-dihydro-4H-thieno[2,3-c]pyridine-6-carboxylate |
InChI |
InChI=1S/C25H24FN3O5S/c1-3-34-25(32)29-12-11-19-20(14-29)35-24(28-22(30)15-5-4-6-16(26)13-15)21(19)23(31)27-17-7-9-18(33-2)10-8-17/h4-10,13H,3,11-12,14H2,1-2H3,(H,27,31)(H,28,30) |
InChI-Schlüssel |
ZOCVKJCJOWEEDL-UHFFFAOYSA-N |
Kanonische SMILES |
CCOC(=O)N1CCC2=C(C1)SC(=C2C(=O)NC3=CC=C(C=C3)OC)NC(=O)C4=CC(=CC=C4)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![Ethyl 4-{[4-(adamantan-1-YL)piperazine-1-carbothioyl]amino}benzoate](/img/structure/B15008010.png)
![5-chloro-1-methyl-N'-[(2E)-1-(3-nitro-1H-1,2,4-triazol-1-yl)propan-2-ylidene]-1H-pyrazole-3-carbohydrazide](/img/structure/B15008014.png)
![3-{[3-(Ethoxycarbonyl)-6-methoxyquinolin-4-yl]amino}benzoic acid](/img/structure/B15008017.png)

![4-bromo-3-[(4-cyanophenyl)sulfamoyl]-N-phenylbenzamide](/img/structure/B15008032.png)
![4-Hydroxy-4,7,7,9,9-pentamethyl-3-(2,2,6,6-tetramethylpiperidin-4-yl)-1-oxa-3,8-diazaspiro[4.5]decan-2-one](/img/structure/B15008048.png)

![N-butyl-5,7-dimethyl-[1,2,4]triazolo[1,5-a]pyrimidine-2-sulfonamide](/img/structure/B15008062.png)
![N-[(E)-(4-bromophenyl)methylidene]-4-(9H-thioxanthen-9-yl)aniline](/img/structure/B15008065.png)
![7-(2,4-Dimorpholin-4-yl-5-nitrophenyl)-3-thioxo-8-oxa-2,4-diazabicyclo[4.2.0]oct-1(6)-en-5-one](/img/structure/B15008072.png)
![7-(4-chlorophenyl)-8-[3-(hexyloxy)phenyl]-1,3-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B15008076.png)
![4-(4-methoxyphenyl)-N-[1-(4-methoxyphenyl)-1H-benzimidazol-5-yl]phthalazin-1-amine](/img/structure/B15008090.png)
![(3Z)-3-[2-(1,1-dioxido-1,2-benzothiazol-3-yl)hydrazinylidene]-1-methyl-1,3-dihydro-2H-indol-2-one](/img/structure/B15008099.png)
